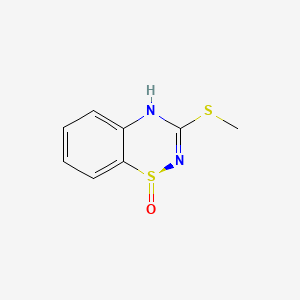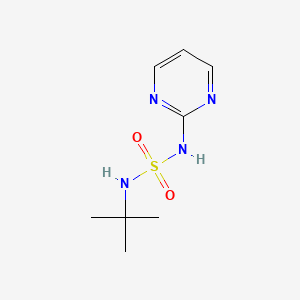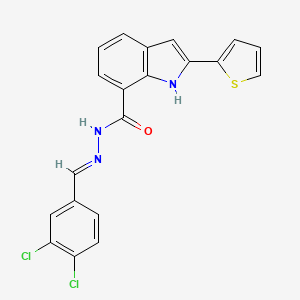
2-chloro-N-(3,4-dichlorophenyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3,4-dichlorophenyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C13H7Cl3N2O3 and its molecular weight is 345.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.952225 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Engineering with Hydrogen and Halogen Bonds
Research into crystal engineering emphasizes the strategic use of hydrogen and halogen bonds to design and synthesize complex molecular structures. For instance, studies have explored the formation of molecular tapes via O–H⋯N hydrogen bonds and C–I⋯O interactions, demonstrating the potential for using these bonds in the systematic design of crystal structures. This research illustrates the foundational role of compounds like 2-chloro-N-(3,4-dichlorophenyl)-4-nitrobenzamide in developing new materials with tailored properties (Saha, Nangia, & Jaskólski, 2005).
Synthesis of Antidiabetic Agents
In the realm of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antidiabetic properties. Through in vitro studies and molecular docking simulations, certain derivatives have demonstrated significant inhibitory activity against α-glucosidase, highlighting the compound's relevance in developing potential antidiabetic therapies (Thakral, Narang, Kumar, & Singh, 2020).
Molecular Structure and Analysis
Detailed structural analysis using techniques such as FT-IR, NBO, and HOMO-LUMO analysis has been conducted on similar compounds, shedding light on their molecular stability, electronic properties, and potential for hyperpolarizability. Such studies are essential for understanding the physicochemical characteristics of these compounds and their interactions at the molecular level (Kumar et al., 2014).
Development of Thermally Stable Polymers
The synthesis of new diamine monomers containing flexible sulfone, sulfide, and amide units demonstrates the compound's utility in creating novel polymers with enhanced thermal stability and solubility. This application is particularly relevant in the field of materials science, where the demand for high-performance polymers is continuously growing (Mehdipour‐Ataei & Hatami, 2007).
Antibacterial Activity
Nickel and copper complexes of derivatives of this compound have been synthesized and evaluated for their antibacterial properties. These studies are pivotal in the search for new antimicrobial agents, with the complexes showing enhanced efficacy compared to the parent compounds (Saeed, Rashid, Ali, & Hussain, 2010).
Propiedades
IUPAC Name |
2-chloro-N-(3,4-dichlorophenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-10-4-1-7(5-12(10)16)17-13(19)9-3-2-8(18(20)21)6-11(9)15/h1-6H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGRXFABEOMSAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-benzofuran-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5517632.png)




![6-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5517680.png)

![2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5517694.png)
![3-methyl-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine](/img/structure/B5517702.png)
![5-acetyl-2-[(2-chloro-6-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5517703.png)
![4-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B5517711.png)

![N-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5517726.png)
